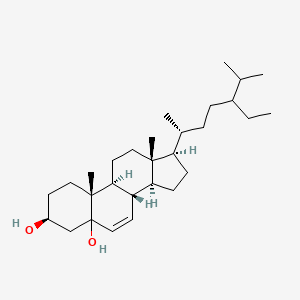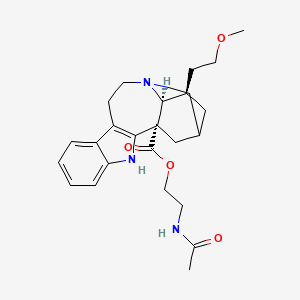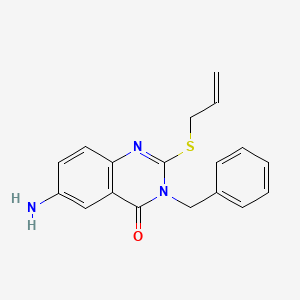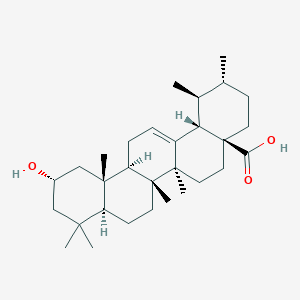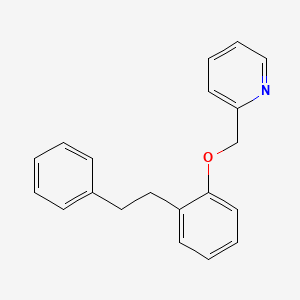
2-((2-Phenethylphenoxy)methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(2-Phenylethyl)phenoxy]methyl}pyridin ist eine organische Verbindung, die zur Klasse der Phenoxyverbindungen gehört. Sie zeichnet sich durch einen Pyridinring aus, der mit einer Phenoxygruppe substituiert ist, die wiederum mit einer Phenylethylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{[2-(2-Phenylethyl)phenoxy]methyl}pyridin umfasst typischerweise die folgenden Schritte:
Bildung des Phenoxy-Zwischenprodukts: Das Phenoxy-Zwischenprodukt kann durch Reaktion von 2-Phenylethanol mit 2-Bromphenol in Gegenwart einer Base wie Kaliumcarbonat synthetisiert werden. Die Reaktion wird typischerweise in einem Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt.
Kopplung mit Pyridin: Das Phenoxy-Zwischenprodukt wird dann mit 2-Brommethylpyridin unter Verwendung einer palladiumkatalysierten Suzuki-Miyaura-Kreuzkupplungsreaktion gekoppelt. Diese Reaktion wird in Gegenwart eines Palladiumkatalysators, einer Base wie Kaliumcarbonat und einem Lösungsmittel wie Tetrahydrofuran durchgeführt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 2-{[2-(2-Phenylethyl)phenoxy]methyl}pyridin können ähnliche Synthesewege umfassen, sind jedoch für die Großproduktion optimiert. Dies umfasst die Verwendung von kontinuierlichen Fließreaktoren, automatisierten Systemen und effizienten Reinigungstechniken, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-{[2-(2-Phenylethyl)phenoxy]methyl}pyridin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können an der benzylischen Position auftreten, an der die Phenylethylgruppe gebunden ist.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässriger Lösung, Chromtrioxid in Essigsäure.
Reduktion: Lithiumaluminiumhydrid in Tetrahydrofuran, Natriumborhydrid in Ethanol.
Substitution: Natriumhydroxid in Wasser, Alkylhalogenide in organischen Lösungsmitteln.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-{[2-(2-Phenylethyl)phenoxy]methyl}pyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird aufgrund seiner Fähigkeit, mit biologischen Zielstrukturen zu interagieren, auf sein Potenzial als therapeutisches Mittel untersucht.
Materialwissenschaften: Die Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.
Biologische Forschung: Es dient als Werkzeugverbindung in biologischen Studien, um seine Auswirkungen auf zelluläre Prozesse und molekulare Pfade zu verstehen.
Wirkmechanismus
Der Wirkmechanismus von 2-{[2-(2-Phenylethyl)phenoxy]methyl}pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Proteine oder Enzyme binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Beispielsweise kann es die Funktion bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, wodurch eine antiproliferative Aktivität gezeigt wird .
Wirkmechanismus
The mechanism of action of 2-{[2-(2-phenylethyl)phenoxy]methyl}pyridine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Phenyl-substituierte Benzimidazol-Derivate: Diese Verbindungen weisen strukturelle Ähnlichkeiten mit 2-{[2-(2-Phenylethyl)phenoxy]methyl}pyridin auf und zeigen ähnliche biologische Aktivitäten.
Phenoxyacetamid-Derivate: Diese Verbindungen enthalten ebenfalls eine Phenoxygruppe und werden auf ihre pharmakologischen Eigenschaften untersucht.
Einzigartigkeit
2-{[2-(2-Phenylethyl)phenoxy]methyl}pyridin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C20H19NO |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-[[2-(2-phenylethyl)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C20H19NO/c1-2-8-17(9-3-1)13-14-18-10-4-5-12-20(18)22-16-19-11-6-7-15-21-19/h1-12,15H,13-14,16H2 |
InChI-Schlüssel |
XVQTWFFAIBVICX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2OCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Bis[2-(propylamino)acetamido]anthraquinone](/img/structure/B10841407.png)
![2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone](/img/structure/B10841412.png)
![2,7-Bis[3-(butylamino)propionamido]anthraquinone](/img/structure/B10841419.png)
![2,7-Bis[3-(ethylamino)propionamido]anthraquinone](/img/structure/B10841426.png)
![2-[(Dioxidophosphino)oxy]benzoate](/img/structure/B10841437.png)
![2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one](/img/structure/B10841443.png)
![2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide](/img/structure/B10841446.png)

![(2R,4R,5S,6R)-5-acetamido-4-(diaminomethylideneamino)-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B10841452.png)
